molecular formula C20H16FNO2 B138577 Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate CAS No. 121659-86-7

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

Cat. No.: B138577
CAS No.: 121659-86-7
M. Wt: 321.3 g/mol
InChI Key: RNXQZVFWKIPEOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is an intermediate in the synthesis of Pitavastatin Calcium , a member of the medication class known as statins . Statins are primarily targeted at the HMG-CoA reductase enzyme , which plays a crucial role in the mevalonate pathway that produces cholesterol .

Mode of Action

As an intermediate in the synthesis of Pitavastatin Calcium, this compound contributes to the overall inhibitory effect of statins on the HMG-CoA reductase enzyme. By inhibiting this enzyme, statins effectively reduce the production of mevalonate , a precursor to cholesterol, thereby lowering cholesterol levels in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in the synthesis of Pitavastatin Calcium, is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, the production of mevalonate is reduced, leading to a decrease in cholesterol synthesis .

Pharmacokinetics

They undergo extensive first-pass metabolism in the liver, the primary site of action, and are primarily excreted in the bile .

Result of Action

The primary result of the action of this compound, through its role in the synthesis of Pitavastatin Calcium, is a reduction in cholesterol levels . This can help to prevent the development of atherosclerotic plaques, reducing the risk of cardiovascular diseases such as heart attacks and strokes .

Action Environment

The action of this compound, and statins in general, can be influenced by various environmental factors. For instance, certain foods and medications can affect the absorption and metabolism of statins. Additionally, individual factors such as age, gender, ethnicity, and the presence of liver or kidney disease can also influence the action, efficacy, and stability of these drugs .

Biochemical Analysis

Biochemical Properties

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in cholesterol levels, making it a potential candidate for cholesterol-lowering drugs. Additionally, the compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound’s interaction with HMG-CoA reductase results in the inhibition of this enzyme, thereby reducing cholesterol synthesis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions . The compound has shown stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that the compound can sustain its effects on cellular functions, such as maintaining reduced cholesterol levels and modulating gene expression, over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, some toxic effects have been observed, such as liver toxicity and alterations in normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play a role in the metabolism of lipids and other biomolecules. For example, the compound’s inhibition of HMG-CoA reductase affects the cholesterol biosynthesis pathway, leading to reduced cholesterol levels. Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. Once inside the cells, the compound can accumulate in specific tissues, such as the liver, where it exerts its effects on cholesterol metabolism and other cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, where it interacts with target biomolecules. This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using fluorobenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of pitavastatin calcium highlights its importance in medicinal chemistry .

Properties

IUPAC Name

methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXQZVFWKIPEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432604
Record name Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121659-86-7
Record name Methyl 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121659-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 2-cyclopropyl-4-(4-fluorophenyl)-, methyl ester
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

694.1 kg of methyl 3-cyclopropyl-3-oxopropionate and 1447.8 kg of 2-amino-4′-fluorobenzophenone methanesulfonate were added to 8455 kg of 2-propanol, and 2-propanol was distilled off at 79 to 87° C. After distilling off 7553 kg of 2-propanol, 66.1 kg of methyl 3-cyclopropyl-3-oxopropionate was added and the mixture was heated at 79 to 81° C. for 4 hours. An analysis of the mixture with HPLC showed that the residual amount of 2-amino-4′-fluorobenzophenone as a raw material was 0.5%. 8455 kg of toluene was added into the reaction solution, and the reaction solution was washed with 4620 kg of 4% aqueous solution of sodium hydroxide, then 2010 kg of 2% aqueous solution of sodium hydroxide, and finally 1585 kg of 5% brine solution. The reaction solution was dried over 158 kg of anhydrous magnesium sulfate to obtain 10220 kg of a toluene solution containing 1350 kg of methyl 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate (converted yield: 90.4%). A part of the solution was concentrated, and the concentrated residue was recrystallized from toluene having the same mass as that of the residue and heptane having five times mass of the residue to obtain methyl 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate of HPLC purity 99.7%. The substance has the same properties as the substance of Example 1.
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Synthesis routes and methods II

Procedure details

47.9 g of methyl 3-cyclopropyl-3-oxopropionate and 100 g of 2-amino-4′-fluorobenzophenone methanesulfonate were added to 584 g of toluene, and the mixture was dehydrated and refluxed at an internal temperature of 79 to 81° C. under a reduced pressure of 40 kPa. The reaction mixture was analyzed with HPLC during the reaction, and methyl 3-cyclopropyl-3-oxopropionate was added thereto by dividing it into several parts until the residual amount of 2-amino-4′-fluorobenzophenone was less than 2%. An additional amount of methyl 3-cyclopropyl-3-oxopropionate was 13.8 g. After 40 hours of reaction time, the residual amount of 2-amino-4′-fluorobenzophenone was 1.7%. The reaction solution was washed with 320 g of 4% aqueous solution of sodium hydroxide and then 140 g of 2% aqueous solution of sodium hydroxide. The reaction solution was further washed with 100 g of 5% brine solution, and then dried over 10 g of anhydrous magnesium sulfate. Toluene was removed under a reduced pressure, and crystallization was carried out in 740 g of cyclohexane to obtain 88.4 g of methyl 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate.
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47.9 g
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584 g
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Synthesis routes and methods III

Procedure details

To the solution of 2-amino-4′-fluorobenzophenone (100 g) in acetic acid (500 ml) added methyl 3-cyclopropyl-3-oxopropanoate (132 g), sulfuric acid (5 ml) and stirred for 15 minutes at 25° C. Heated the reaction mixture to 100° C. for 10 hrs. Cooled the reaction mixture to 0-5° C. and pH adjusted to neutral conditions with 40% sodium hydroxide solution. Filtered the solid formed and washed with water. The wet solid was dissolved in methylene chloride and separated the water from it. Silica slurry was given to the reaction mixture and filtered it. Methylene chloride was distilled off and the compound was co-distilled with methanol. To the compound added methanol (150 ml) and stirred for 1 hr at 25° C. Filtered the solid and washed with methanol (50 ml). Dried the obtained solid to get the title compound.
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100 g
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132 g
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5 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

To the solution of 2-amino-4′-fluorobenzophenone (100 g) in methanol (500 ml) added Methyl 3-cyclopropyl-3-oxopropanoate (132 g), sulfuric acid (5 ml) and stirred for 15 minutes at 25° C. Heated the reaction mixture to 65° C. for 22 hrs. Distilled off the methanol completely under reduced pressure. Cooled the reaction mixture to 25° C., added water (500 ml) and stirred for 30 minutes. Cooled the reaction mixture to 0° C. and pH adjusted to 6.0 with sodium carbonate solution. Stirred the reaction mixture for 45 minutes at 25° C. Filtered the cake and washed with water. Spin dry the compound for 60 minutes. To this compound added methanol (150 ml) and stirred for 1 hr at 25° C. Filtered the solid and washed with methanol (50 ml). Dried the obtained solid to get the title compound.
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100 g
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132 g
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5 mL
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
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Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
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Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Reactant of Route 4
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
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Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Reactant of Route 6
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Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

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